Cas no 867-44-7 (S-Methylisothiourea sulfate)
S-Methylisothiourea sulfate Chemical and Physical Properties
Names and Identifiers
-
- 2-Methyl-2-thiopseudourea hemisulfate
- S-Methylisothiourea sulphate
- 2-Methyl-2-thiopseudourea sulphate
- S-Methylisothiourea hemisulfate salt
- S-Methylisothiouronium sulphate
- s-Methyl-Iso-Thiourea
- S-EIT hemihydrate
- S-Methylisothiouronium sulfate
- (S)-Methylisothiourea sulfate
- 2-METHYL-2-THIOPSEUDOUREA HEMISULFATE HEMIHYDRATE
- 2-Methyl-2-thiopseudourea sulfate
- 2-METHYL-ISOTHIOUREA
- METHYL IMIDOTHIOCARBAMATE SULFATE
- S-methyl Isothiourea (hemisulfate)
- S-Methylisothiourea Sulfate
- S-Methyl-isothiouron
- S-Methyl-isothiouronium Hemisulfate
- S-METHYLTHIOUREA SULFATE
- methyl imidothiocarbamate
- S-methyl-2-thiopseudourea hydrogen sulfate
- S-Methylisothiourea hemisulfate
- S-METHYLISOTHIOUREA HEMISULFATE SALT _X000D_
- S-methylisothiourea hydrogensulfate
- S-METHYL-ISO-THIOUREA SULFATE
- S-METHYLTHIOURONIUM SULFATE FOR SYNTHESIS
- SMT
- Bis(2-methylthiouronium) sulphate
- Bis(2-methylisothiouronium) sulphate
- S-Methyl isothiourea sulfate
- s-methylisothiourea
- methyl carbamimidothioate
- S-Methyl isothiourea
- Carbamimidothioic acid, methyl ester
- 2-methylisothiourea
- S-Methyl-isothiourea
- S-Methylisothiouronium
- 2-methyl-2-thiopseudourea
- S-Methylisothiopseudouronium
- S-Methylthiopseudouronium iodide
- ES8C3884JW
- SDDKIZNHOCEXTF-UHFFFAOYSA-N
- S-Methyl-ITU
- 2-Methylisothio urea
- S-methylthiopseudourea
- S-methylpseudothiourea
- PubChem2004
- S-methylthiourea
- PubChem
- s-methylthiouroniumsulfate(2:1)
- S-MethyliSothourea Sulfate
- S-METHYLISOTHIOUREA HEMISULFATE NITRIC O XIDE SYNTHASE
- S-Methylthioureasulfate=2-Methyl-2-thiopseudoureasulfate
- S-Methylisothiouroniumsulfate,98%
- H834R05C26
- EU-0100755
- bis(2-methyl-2-thiopseudourea); sulfuric acid
- LP00755
- S-Methylisothiourea hemisulfate salt, 98%
- M0442
- CCG-204840
- 867-44-7
- MFCD00013055
- Methylcarbamimidothioate sulfate (2:1)
- METHYLTHIOFORMAMIDINE SULFATE (2:1)
- AKOS003243960
- S-METHYLISOTHIOUREA HEMISULFURIC ACID SALT
- CHEMBL1358112
- S-Methylthiouronium sulfate (2:1)
- NCGC00094095-01
- AKOS016016032
- HMS3649K14
- Z1741980405
- S-METHYLISOTHIOUREA SEMISULFATE
- bis((methylsulfanyl)methanimidamide); sulfuric acid
- F0001-2155
- EINECS 212-759-7
- Carbamimidothioic acid methyl ester hemisulfate
- METHYLISOTHIOUREA SULFATE (2:1)
- STR00989
- NSC 516
- Carbamimidothioic acid, methyl ester, sulfate (2:1)
- HMS3262G12
- S-METHYLISOTHIOURONIUM HEMISULFATE
- Carbamimidothioic acid, methyl-, sulfate (2:1)
- BCP26340
- SY001378
- DB-056950
- 2-Methyl-2-thiopseudourea hemisulfate salt
- 2-Methyl-2-thiopseudourea sulfate (2:1)
- Bis(S-methylisothiouronium) sulfate
- M 3127
- S-Methylisothiourea sulfate (2:1)
- Q27891539
- UNII-H834R05C26
- W-104059
- Bis pound 2-Methyl-2-thiopseudourea pound(c)sulfate
- AI3-50026
- S-Methylthiuronium sulfate
- AC-16449
- Pseudourea, 2-methyl-2-thio-, sulfate (2:1)
- S-Methyl-ITU, S-Methylthiuronium sulfate
- EN300-106747
- SR-01000946617
- NCGC00261440-01
- SR-01000946617-1
- Tox21_500755
- bis((methylsulfanyl)methanimidamide)sulfuric acid salt
- Carbamimidothioic Acid Methyl Ester Sulfate; S-Methyl-isothiouronium Sulfate;
- F70225
- S-Methylisothiourea sulfate
-
- MDL: MFCD00013055
- Inchi: 1S/C2H6N2S/c1-5-2(3)4/h1H3,(H3,3,4)
- InChI Key: SDDKIZNHOCEXTF-UHFFFAOYSA-N
- SMILES: S(C([H])([H])[H])/C(=N\[H])/N([H])[H]
- BRN: 3717365
Computed Properties
- Exact Mass: 187.99300
- Monoisotopic Mass: 278.01771846g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 5
- Rotatable Bond Count: 1
- Complexity: 42.9
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Topological Polar Surface Area: 75.2
Experimental Properties
- Color/Form: White solid
- Density: 1.280(lit.)
- Melting Point: 240-241 °C (dec.) (lit.)
- Flash Point: 37.7℃
- PH: 5.5 (260g/l, H2O, 20℃)
- Solubility: H2O: 0.1 g/mL, clear, colorless
- Water Partition Coefficient: 260G/L(20ºC)
- Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents.
- PSA: 158.15000
- LogP: 1.47090
- Sensitiveness: Hygroscopic
- Solubility: Soluble in water 260 g/l (20 ° C)., Poorly soluble in organic solvents, easy to absorb moisture.
- pka: pK1:9.83(+1) (25°C)
S-Methylisothiourea sulfate Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P264-P270-P301+P312+P330-P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22
- Safety Instruction: S22-S24/25
- RTECS:UM9200000
-
Hazardous Material Identification:
- Risk Phrases:R22
- TSCA:Yes
- Storage Condition:Store at room temperature
S-Methylisothiourea sulfate Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
S-Methylisothiourea sulfate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | M84445-100G |
S-Methylisothiourea sulfate |
867-44-7 | 100g |
¥295.89 | 2023-11-05 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | M84445-500G |
S-Methylisothiourea sulfate |
867-44-7 | 500g |
¥981.36 | 2023-11-05 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M0442-500G |
S-Methylisothiourea Sulfate |
867-44-7 | >98.0%(T) | 500g |
¥340.00 | 2024-04-15 | |
| Fluorochem | 221462-100g |
2-Methyl-2-thiopseudourea hemisulfate |
867-44-7 | 95% | 100g |
£16.00 | 2022-02-28 | |
| Fluorochem | 221462-500g |
2-Methyl-2-thiopseudourea hemisulfate |
867-44-7 | 95% | 500g |
£58.00 | 2022-02-28 | |
| Fluorochem | 221462-1kg |
2-Methyl-2-thiopseudourea hemisulfate |
867-44-7 | 95% | 1kg |
£90.00 | 2022-02-28 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY001378-25g |
S-Methylisothiourea Hemisulfate Salt |
867-44-7 | >95% | 25g |
¥40.00 | 2025-04-12 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY001378-100g |
S-Methylisothiourea Hemisulfate Salt |
867-44-7 | >95% | 100g |
¥40.00 | 2025-04-12 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY001378-500g |
S-Methylisothiourea Hemisulfate Salt |
867-44-7 | >95% | 500g |
¥58.00 | 2025-04-12 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY001378-1000g |
S-Methylisothiourea Hemisulfate Salt |
867-44-7 | >95% | 1000g |
¥114.00 | 2025-04-12 |
S-Methylisothiourea sulfate Suppliers
S-Methylisothiourea sulfate Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on S-Methylisothiourea sulfate
Introduction to S-Methylisothiourea sulfate (CAS No. 867-44-7)
S-Methylisothiourea sulfate (CAS No. 867-44-7) is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its sulfur-based structure, has garnered considerable attention due to its versatile applications in medicinal chemistry and drug development. The sulfate salt form enhances its solubility, making it a valuable intermediate in various synthetic pathways. Its molecular structure, featuring a methyl group and an isothiourea moiety, contributes to its reactivity and utility in synthesizing complex molecules.
The chemical properties of S-Methylisothiourea sulfate make it particularly useful in the synthesis of thiol-containing compounds, which are pivotal in the development of drugs targeting neurological disorders, cancer, and infectious diseases. Recent advancements in synthetic methodologies have highlighted its role as a precursor in the preparation of heterocyclic compounds, which are widely employed in pharmaceuticals due to their biological activity and structural diversity.
In the realm of medicinal chemistry, S-Methylisothiourea sulfate has been explored for its potential in modulating enzyme activity. Specifically, researchers have investigated its interactions with enzymes involved in metabolic pathways relevant to diabetes and cardiovascular diseases. The compound’s ability to act as a nucleophilic agent allows it to participate in Michael addition reactions, a key transformation in organic synthesis that facilitates the construction of complex molecular architectures.
Recent studies have also demonstrated the compound’s utility in the development of antiviral agents. The sulfur-rich environment of S-Methylisothiourea sulfate provides a scaffold for designing molecules that can inhibit viral proteases and polymerases. For instance, modifications to its structure have led to derivatives that exhibit potent antiviral activity against RNA viruses, including those responsible for influenza and hepatitis C. These findings underscore the importance of sulfur-containing compounds in combating emerging infectious diseases.
The synthesis of S-Methylisothiourea sulfate typically involves the reaction of methyl isothiocyanate with thiourea, followed by sulfation to yield the desired salt form. This process highlights the compound’s synthetic accessibility and scalability, which are critical factors in industrial pharmaceutical production. Advances in catalytic systems have further optimized these reactions, reducing byproducts and improving yields.
Beyond its pharmaceutical applications, S-Methylisothiourea sulfate has been utilized in agrochemical research. Its derivatives exhibit herbicidal properties by interfering with plant growth regulators. This dual functionality—pharmaceutical relevance and agrochemical potential—makes it a compound of broad interest across multiple scientific disciplines.
The safety profile of S-Methylisothiourea sulfate is another area of active investigation. While generally considered stable under standard conditions, understanding its degradation pathways and potential byproducts is essential for safe handling and application. Researchers are employing computational modeling techniques to predict how the compound behaves under various environmental conditions, ensuring that its use does not pose unintended risks.
Future directions in the study of S-Methylisothiourea sulfate include exploring its role in drug delivery systems. By incorporating this compound into nanoparticles or other delivery matrices, researchers aim to enhance the bioavailability and targeted action of therapeutic agents. Such innovations could revolutionize treatments for chronic diseases by improving drug efficacy while minimizing side effects.
The regulatory landscape for S-Methylisothiourea sulfate is also evolving. As new applications emerge, regulatory agencies are updating guidelines to ensure that its use aligns with safety and environmental standards. Collaboration between academia and industry is crucial in navigating these changes and fostering responsible innovation.
In conclusion,S-Methylisothiourea sulfate (CAS No. 867-44-7) represents a cornerstone compound in modern chemical biology and pharmaceutical research. Its unique structural features and reactivity make it indispensable for synthesizing biologically active molecules across diverse therapeutic areas. As research continues to uncover new applications and refine synthetic methodologies, this compound will undoubtedly remain at the forefront of scientific discovery.
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